4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-N-(2-methoxyphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-4-oxo-N-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- 6-hydroxy-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Uniqueness
What sets 6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H17N3O4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
9-hydroxy-N-[2-(methylcarbamoyl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C20H17N3O4/c1-21-18(25)12-6-2-3-8-14(12)22-19(26)15-17(24)13-7-4-5-11-9-10-23(16(11)13)20(15)27/h2-8,24H,9-10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
VMJZBJHRVJJYTG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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